![molecular formula C12H20N2O2 B1490354 氮杂环丁烷-3-基(8-(羟甲基)-6-氮杂螺[3.4]辛烷-6-基)甲酮 CAS No. 2098134-04-2](/img/structure/B1490354.png)
氮杂环丁烷-3-基(8-(羟甲基)-6-氮杂螺[3.4]辛烷-6-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
该化合物在药物开发中展现出作为结构单元的潜力,特别是在新型药理学药物的创建方面。 其结构可用于开发钾离子竞争性酸阻滞剂 ,这类药物是治疗诸如糜烂性食管炎等疾病的新型药物。可以研究该化合物的代谢产物及其药代动力学性质,以优化药物疗效和安全性。
抗结核药物
该化合物结构中含有的氮杂螺[3.4]辛烷核心已被用于鉴定有效的硝基呋喃抗结核药物先导化合物 。通过探索分子外围,研究人员可以创建对结核分枝杆菌具有显着抑制活性的化合物,这可能导致治疗结核病的新方法。
靶向蛋白降解
在蛋白质组学领域,该化合物可以作为刚性连接体用于开发PROTACs (蛋白降解靶向嵌合体) 。PROTACs 是旨在将特定蛋白质靶向降解的分子,这是一种治疗包括癌症在内的各种疾病的有希望的方法。
高分子化学
该化合物的氮杂环丁烷部分可用于高分子化学中,通过开环聚合合成聚胺 。这些聚合物在抗菌涂层、CO2 吸附和非病毒基因转染方面有应用。
生物偶联
该化合物的结构适用于生物偶联技术 。它可以用于创建连接生物分子和其他实体(如药物或荧光标记物)的连接体,这在靶向治疗和诊断工具的开发中至关重要。
化学合成
在合成化学中,该化合物可以作为制备多种化学缀合物的宝贵中间体 。其反应位点允许进行修饰,这可以导致合成具有所需性质的复杂分子。
药代动力学和药效学
可以研究该化合物的代谢产物及其与各种酶(如细胞色素 P450 和 UDP-葡萄糖醛酸转移酶)的相互作用,以了解其药代动力学和药效学特性 。这些信息对于预测化合物在体内的行为并优化剂量方案至关重要。
材料科学
最后,该化合物在材料科学中的潜力在于它能够在创建具有特定结构取向的新材料中充当连接体 。这些材料可能在各种行业中应用,包括电子和纳米技术。
作用机制
Target of Action
The compound contains an azetidine ring, which is a four-membered cyclic amine. Azetidine derivatives have been found to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, activator, or modulator of its target. The presence of functional groups like the hydroxymethyl group could be involved in binding to the target .
Biochemical Pathways
Without specific information on the target, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the development of protein degraders, which can affect a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. For example, if it acts as a protein degrader, it could lead to the degradation of specific proteins, affecting cellular functions .
属性
IUPAC Name |
azetidin-3-yl-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKDBVOZKVWQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)C3CNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

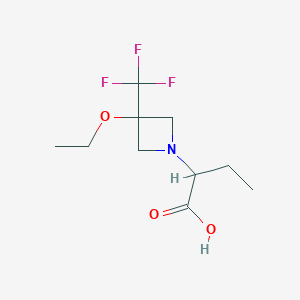
![(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1490274.png)
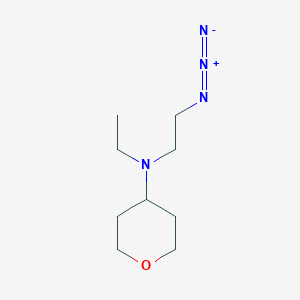
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)
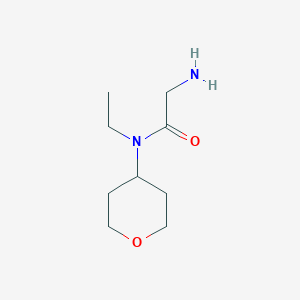
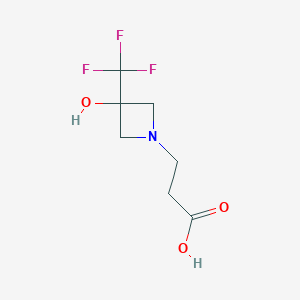
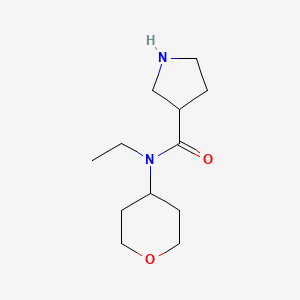
![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)


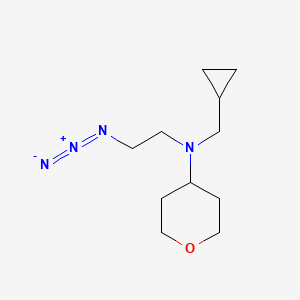
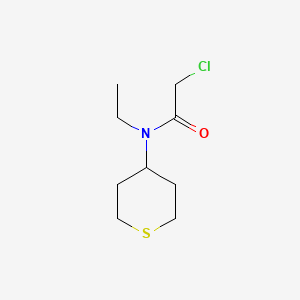
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
